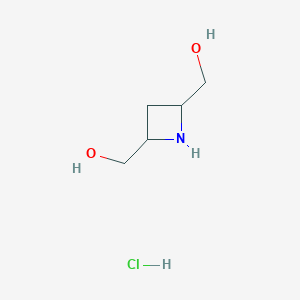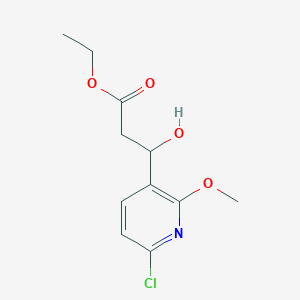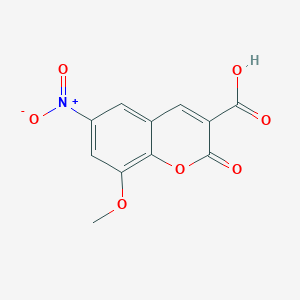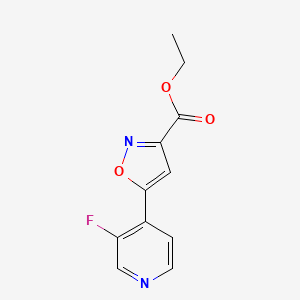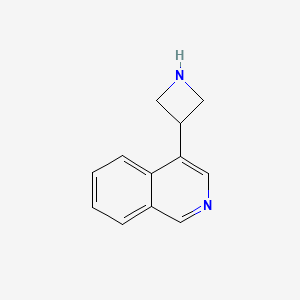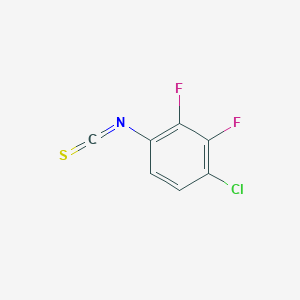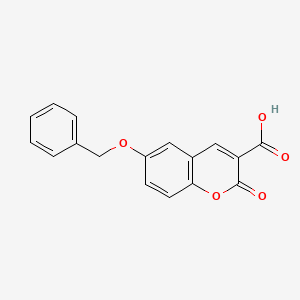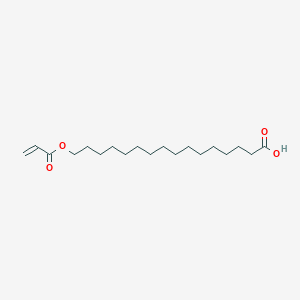
16-(Acryloyloxy)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(Acryloyloxy)hexadecanoic acid: is a compound that belongs to the class of fatty acid esters It is characterized by the presence of an acryloyloxy group attached to the hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acryloyloxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with acryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 16-(Acryloyloxy)hexadecanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and acrylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed:
Polymerization: Polymers with varying properties depending on the reaction conditions and co-monomers used.
Hydrolysis: Hexadecanoic acid and acrylic acid.
Scientific Research Applications
Chemistry: 16-(Acryloyloxy)hexadecanoic acid is used in the synthesis of polymers and copolymers. Its acryloyloxy group allows it to participate in free radical polymerization, making it useful in the production of materials with specific properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. It may be used in the development of drug delivery systems or as a component in biomedical materials.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 16-(Acryloyloxy)hexadecanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. This property is exploited in various applications, from material science to biomedical engineering.
Comparison with Similar Compounds
Hexadecanoic acid: A saturated fatty acid that lacks the acryloyloxy group.
Acrylic acid: A simple unsaturated carboxylic acid that can also undergo polymerization.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 16-(Acryloyloxy)hexadecanoic acid is unique due to the presence of both a long fatty acid chain and an acryloyloxy group. This combination allows it to participate in polymerization reactions while also providing the hydrophobic properties of a long-chain fatty acid.
Properties
Molecular Formula |
C19H34O4 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
16-prop-2-enoyloxyhexadecanoic acid |
InChI |
InChI=1S/C19H34O4/c1-2-19(22)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2H,1,3-17H2,(H,20,21) |
InChI Key |
LAJIODKYFQHXKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


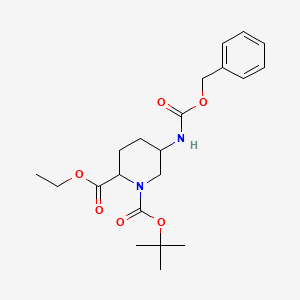
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
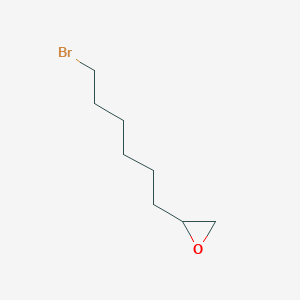
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
